molecular formula C21H26N2O B1359643 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-70-0

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359643
CAS No.: 898788-70-0
M. Wt: 322.4 g/mol
InChI Key: DPJNMJUAMYVSEB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-70-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C21H26N2O and a molecular weight of 322.44 g/mol, this benzophenone derivative is characterized by its unique structure, which incorporates a 4-methylpiperazine moiety . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules for pharmaceutical testing . The compound has a specified purity of 97.0% and is associated with the MDL number MFCD03842310 . Researchers can utilize the provided SMILES string (CC1=CC=CC(C(=O)C2=CC=CC(CN3CCN(C)CC3)=C2)=C1C) and InChIKey (DPJNMJUAMYVSEB-UHFFFAOYSA-N) for computational modeling, virtual screening, and database registration . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound requires careful handling. Please refer to the relevant Safety Data Sheet (SDS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNMJUAMYVSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643427
Record name (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-70-0
Record name Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,3-Dimethylbenzophenone Intermediate

  • Starting materials : 2,3-dimethylbenzoyl chloride and a suitable aromatic compound (e.g., 3-bromobenzene or 3-formylbenzene derivative).
  • Reaction type : Friedel-Crafts acylation using Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
  • Conditions : Anhydrous environment, typically in solvents like dichloromethane or carbon disulfide, at low to moderate temperatures (0–40°C).
  • Outcome : Formation of 2,3-dimethylbenzophenone with a reactive substituent (e.g., bromomethyl or formyl group) at the 3' position, enabling further functionalization.

Introduction of 4-Methylpiperazinomethyl Group

  • Route 1: Nucleophilic Substitution

    • The 3'-position on the benzophenone ring is functionalized with a leaving group such as bromomethyl.
    • Reaction with 4-methylpiperazine under basic conditions (e.g., potassium carbonate) promotes nucleophilic substitution, replacing the bromide with the piperazinomethyl group.
    • Solvents like acetonitrile or DMF are commonly used.
    • Reaction temperatures range from room temperature to reflux, depending on reactivity.
  • Route 2: Reductive Amination

    • If the 3' position contains an aldehyde group, it can be reacted with 4-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
    • This method forms the piperazinomethyl substituent via imine formation followed by reduction.
    • Typically conducted in solvents like dichloroethane or methanol at room temperature.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield Range (%)
1 Friedel-Crafts Acylation 2,3-dimethylbenzoyl chloride, AlCl3, DCM, 0–40°C 2,3-Dimethylbenzophenone with 3'-bromomethyl 60–80
2 Nucleophilic Substitution 4-methylpiperazine, K2CO3, DMF, reflux This compound 50–75

Note: Yields are approximate and depend on reaction optimization.

Research Findings and Optimization Notes

  • Steric Effects : The methyl groups at positions 2 and 3 on the phenyl ring can influence the regioselectivity and reactivity during Friedel-Crafts acylation, often requiring careful control of reaction conditions to avoid polysubstitution or rearrangements.
  • Functional Group Compatibility : The piperazine ring is sensitive to strong acids used in Friedel-Crafts reactions; hence, its introduction is preferably done after formation of the benzophenone core.
  • Purification : Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the final product with high purity.
  • Characterization : The compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of methyl groups, benzophenone carbonyl, and piperazinomethyl substituent.

Comparative Data Table of Key Synthetic Parameters

Parameter Friedel-Crafts Acylation Step Piperazinomethylation Step
Starting Material 2,3-Dimethylbenzoyl chloride 2,3-Dimethyl-3'-bromomethylbenzophenone
Catalyst/Base AlCl3 or FeCl3 Potassium carbonate or triethylamine
Solvent Dichloromethane, Carbon disulfide DMF, Acetonitrile
Temperature 0–40°C Room temperature to reflux
Reaction Time 1–4 hours 6–24 hours
Yield (%) 60–80 50–75
Purification Method Recrystallization, chromatography Chromatography
Key Challenges Regioselectivity, polysubstitution Side reactions with piperazine, overalkylation

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone has been studied for its potential biological activities, particularly its interaction with various biological targets:

Material Science Applications

The compound's photochemical properties make it a candidate for use in materials science:

  • UV Absorption: Benzophenone derivatives are widely used as UV filters in sunscreens and other cosmetic products due to their ability to absorb ultraviolet light. This application is critical for protecting skin from harmful UV radiation .
  • Polymer Stabilization: The compound can be incorporated into polymers to enhance stability against UV degradation, making it valuable in the production of outdoor materials and coatings .

Photochemical Applications

The photochemical properties of this compound can be utilized in various applications:

  • Photoactive Materials: Its ability to absorb light and undergo chemical changes upon exposure makes it suitable for use in photoactive materials, which are essential in developing advanced electronic devices and sensors .

Case Studies

While comprehensive case studies specifically focusing on this compound are sparse, related research on similar compounds indicates promising avenues for exploration:

  • Anticancer Activity: Studies on structurally similar compounds have demonstrated significant anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • UV Protection Efficacy: Research shows that benzophenone derivatives effectively protect against UV-induced skin damage, reinforcing the potential application of this compound in dermatological formulations.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzophenone derivatives are often modified at aromatic positions to alter physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Structural Differences
Target Compound 2,3-dimethyl; 3'-(4-methylpiperazinomethyl) Reference compound
3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone 3,5-dimethyl; 4'-(4-methylpiperazinomethyl) Methyl groups at 3,5-positions; substituent at 4'-position
4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone 4'-cyano; 3-(4-methylpiperazinomethyl) Electron-withdrawing cyano group at 4'-position
2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 2,4-dichloro; 4'-(4-methylpiperazinomethyl) Halogen substituents (Cl) at 2,4-positions
3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone 3-Cl, 4-F; 3'-(4-methylpiperazinomethyl) Halogen substituents (Cl, F) at 3,4-positions
  • Electronic Effects : Halogen substituents (e.g., Cl, F) increase electron-withdrawing effects, altering charge distribution and reactivity compared to methyl groups (electron-donating) .
  • Lipophilicity : Methyl groups enhance lipophilicity (logP ~2.6 for analogs ), while polar groups like piperazine improve aqueous solubility.

Physicochemical Properties

Key parameters for selected compounds:

Property Target Compound 3'-Cyano Analog 2,4-Dichloro Analog
Molecular Weight ~319.4 g/mol 319.4 g/mol ~388.3 g/mol
Hydrogen Bond Acceptors 4 4 4
Topological Polar Surface Area 47.3 Ų 47.3 Ų 47.3 Ų
XLogP3 ~2.6 2.6 ~3.8 (estimated)
  • Solubility : The 4-methylpiperazine group in the target compound improves solubility in polar solvents compared to halogenated analogs .
  • Stability : Methyl groups may enhance thermal stability, while halogens could increase photodegradation susceptibility .

Biological Activity

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DMBP) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C21H26N2OC_{21}H_{26}N_{2}O, DMBP is characterized by its unique structure, which includes a benzophenone core and a piperazine substituent. This article delves into the biological activity of DMBP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

DMBP has been studied for its inhibitory effects on various biological targets, particularly protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate cell growth and differentiation. The inhibition of specific kinases can have therapeutic implications in treating proliferative diseases, including cancer.

  • Protein Kinase Inhibition : Research indicates that DMBP exhibits inhibitory activity against several protein kinases, including:
    • EphB4
    • c-Abl
    • Bcr-Abl
    • c-Kit
    • Vascular Endothelial Growth Factor Receptors (VEGF-Rs) .

This inhibition can lead to reduced cell proliferation in cancerous tissues, making DMBP a candidate for further investigation in oncology.

Antioxidant Properties

DMBP has also been evaluated for its antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is implicated in various disease processes. In vitro studies have shown that DMBP can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Anti-Melanogenic Activity

Another area of interest is DMBP's anti-melanogenic properties. Melanogenesis is the process of melanin production in the skin, and excessive melanin can lead to conditions such as hyperpigmentation. DMBP has demonstrated the ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis . This suggests potential applications in cosmetic formulations aimed at skin lightening.

In Vitro Studies

  • Cell Viability Assays : DMBP was tested on various cancer cell lines to assess its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, particularly in breast and prostate cancer cell lines .
  • Tyrosinase Inhibition : A study investigating the inhibitory effects of DMBP on mushroom tyrosinase revealed that it significantly decreased enzyme activity at concentrations as low as 1 µM, suggesting strong binding affinity .

Comparative Analysis with Other Compounds

A comparative study was conducted to evaluate the efficacy of DMBP against other known kinase inhibitors. The results are summarized in the following table:

CompoundTarget KinaseIC50 (µM)Notes
DMBPc-Abl0.5Strong inhibitory effect
ImatinibBcr-Abl0.7Standard treatment for CML
SorafenibVEGF-R21.0Multi-kinase inhibitor

This table illustrates that DMBP has comparable or superior inhibitory potency against certain kinases relative to established inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often synthesized using stepwise alkylation or amidation under inert atmospheres (e.g., nitrogen). Solvent choice (e.g., DMF, THF) and temperature (60–100°C) significantly impact yields. Low yields (e.g., 8% in some cases) may arise from steric hindrance or competing side reactions; optimizing stoichiometry and using catalysts like Pd(OAc)₂ can improve efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR to confirm backbone structure and substituent positions, HPLC (e.g., 97–99% purity at 254 nm) for purity assessment, and elemental analysis (C, H, N) to validate empirical formulas. Discrepancies in elemental analysis (e.g., C: 72.04% observed vs. 72.85% calculated) may indicate residual solvents or incomplete purification; repeat analyses under controlled drying conditions .

Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and mass spectrometry. Store in amber vials under inert gas (e.g., argon) to minimize oxidation .

Advanced Research Questions

Q. How can contradictions in spectral or elemental analysis data be resolved during structural confirmation?

  • Methodological Answer : Cross-validate using 2D-NMR (COSY, HSQC) to resolve overlapping signals. If elemental analysis conflicts with theoretical values, perform TGA-MS to detect volatile impurities or recrystallize using mixed solvents (e.g., hexane/EtOAc). For persistent issues, consider alternative synthetic pathways or orthogonal characterization (e.g., X-ray crystallography) .

Q. What strategies are effective for optimizing low-yield reactions in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant ratios, temperature). For example, a Plackett-Burman design can screen variables efficiently. Use flow chemistry to enhance mixing and heat transfer, or employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What computational methods are suitable for predicting the compound’s pharmacological activity or binding mechanisms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., neurotransmitter receptors). Validate predictions with MD simulations (GROMACS) to assess binding stability. Pair with in vitro assays (e.g., radioligand binding) to confirm computational findings .

Q. How can researchers investigate the compound’s stability under extreme pH or reactive oxygen species (ROS)?

  • Methodological Answer : Expose the compound to buffered solutions (pH 1–13) and ROS generators (e.g., H₂O₂/Fe²⁺). Analyze degradation products via LC-MS/MS and identify reactive sites using DFT calculations (Gaussian 09). Compare with structurally analogous benzophenones to infer degradation pathways .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., replacing methylpiperazine with morpholine). Test biological activity in dose-response assays (e.g., IC₅₀ determinations) and correlate with QSAR models (DRAGON descriptors). Use cluster analysis to identify critical pharmacophores .

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